Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate
CAS No.: 1133115-42-0
Cat. No.: VC2812498
Molecular Formula: C9H11N3O2
Molecular Weight: 193.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1133115-42-0 |
|---|---|
| Molecular Formula | C9H11N3O2 |
| Molecular Weight | 193.2 g/mol |
| IUPAC Name | methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C9H11N3O2/c1-14-8(13)6-4-11-9(10)12-7(6)5-2-3-5/h4-5H,2-3H2,1H3,(H2,10,11,12) |
| Standard InChI Key | XSRJDSXUFMSTPQ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CN=C(N=C1C2CC2)N |
| Canonical SMILES | COC(=O)C1=CN=C(N=C1C2CC2)N |
Introduction
Chemical Structure and Properties
Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate possesses distinct structural features that define its chemical identity and properties. The compound belongs to the pyrimidine class, which forms a crucial component of nucleic acids and has diverse applications in medicinal chemistry.
Physical and Chemical Properties
The compound is characterized by the following key properties:
| Property | Value |
|---|---|
| CAS Number | 1133115-42-0 |
| Molecular Formula | C₉H₁₁N₃O₂ |
| Molecular Weight | 193.2 g/mol |
| Appearance | Crystalline solid |
| Storage Conditions | Room temperature |
| Commercial Purity | Typically 95% |
The structure includes a pyrimidine ring with an amino group at the 2-position, a cyclopropyl group at the 4-position, and a methyl ester group at the 5-position. This particular arrangement of functional groups contributes to the compound's chemical reactivity and potential applications.
Structural Features
The molecular architecture of Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate contains several key structural elements that influence its chemical behavior:
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The pyrimidine heterocyclic core provides a nitrogen-rich scaffold common in many bioactive compounds
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The amino group at the 2-position can participate in hydrogen bonding and nucleophilic reactions
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The cyclopropyl group at the 4-position contributes to the compound's lipophilicity and may influence its interaction with biological targets
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The methyl ester group at the 5-position allows for further functionalization through hydrolysis or transesterification reactions
Synthesis and Chemical Reactivity
Chemical Reactivity
Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate can undergo various chemical transformations:
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Hydrolysis of the methyl ester group to form the corresponding carboxylic acid
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Nucleophilic substitution reactions involving the amino group
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Further functionalization of the pyrimidine ring
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Potential cyclopropyl ring transformations under specific conditions
These reactions make this compound a versatile intermediate in organic synthesis, particularly for developing more complex molecules with potential biological activities.
Analogous Compounds and Structural Relationships
To better understand the properties and potential applications of Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate, it is valuable to examine structurally related compounds:
These structural variations can significantly impact physicochemical properties, chemical reactivity, and potential biological activities. For instance, replacing the amino group with a chloro group at the 2-position alters hydrogen bonding capabilities, while substituting the cyclopropyl group with chloro or methyl affects lipophilicity and steric properties.
Applications in Chemical and Pharmaceutical Research
Role as a Chemical Intermediate
Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate serves primarily as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical research. Its value derives from the following characteristics:
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The presence of multiple functional groups allows for selective modifications
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The pyrimidine scaffold provides a pharmacologically relevant core structure
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The cyclopropyl group adds distinctive spatial and electronic properties
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The methyl ester functionality offers a convenient handle for further transformations
Current Research and Development
Current research involving Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate likely focuses on its application as a building block for developing compounds with specific biological activities. The commercial availability of this compound at 95% purity from suppliers such as Apollo Scientific indicates its ongoing utility in research settings .
The pyrimidine scaffold is common in drugs targeting viral infections, cancer, and other diseases. The specific substitution pattern in Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate may provide a foundation for developing compounds with tailored biological targets.
Research on related compounds suggests several potential directions for investigation:
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Development of enzyme inhibitors, particularly for enzymes involved in nucleic acid metabolism
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Creation of antimicrobial agents, including potential antimalarials
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Synthesis of anticancer compounds
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Design of novel structural scaffolds for medicinal chemistry
Synthesis Challenges and Considerations
The synthesis of Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate presents several challenges that researchers must address:
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Regioselective introduction of the cyclopropyl group
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Control of competing reactions when multiple functional groups are present
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Purification of reaction intermediates with similar physicochemical properties
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Scale-up considerations for larger-scale production
Research into efficient synthetic methodologies for this and related compounds continues to evolve. For instance, studies on the reaction scope of methyl 1,2,3-triazine-5-carboxylate with amidines have provided insights into cycloaddition reactions that might be relevant to the synthesis of substituted pyrimidines .
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